molecular formula C10H8F4O2 B8002148 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone CAS No. 1417499-00-3

1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone

Cat. No.: B8002148
CAS No.: 1417499-00-3
M. Wt: 236.16 g/mol
InChI Key: ICGSRZGPZDNMMR-UHFFFAOYSA-N
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Description

1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H8F4O2 It is characterized by the presence of a phenyl ring substituted with a tetrafluoroethoxy group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is unique due to the combination of the tetrafluoroethoxy group and the ethanone group attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)7-4-2-3-5-8(7)16-10(13,14)9(11)12/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGSRZGPZDNMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022770
Record name 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417499-00-3
Record name 1-[2-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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